2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline
CAS No.: 104615-61-4
Cat. No.: VC4141471
Molecular Formula: C14H11FN4
Molecular Weight: 254.268
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104615-61-4 |
|---|---|
| Molecular Formula | C14H11FN4 |
| Molecular Weight | 254.268 |
| IUPAC Name | 2-[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]aniline |
| Standard InChI | InChI=1S/C14H11FN4/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H,16H2,(H,17,18,19) |
| Standard InChI Key | MWMAAXKFEKWWEK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC(=NN2)C3=CC=C(C=C3)F)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound consists of a 1,2,4-triazole ring substituted at position 3 with a 4-fluorophenyl group and at position 5 with an aniline group. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity . The aniline moiety provides a primary amine group, enabling participation in hydrogen bonding and electrophilic substitution reactions.
Table 1: Basic Physicochemical Properties
Synthesis and Characterization
Spectroscopic Characterization
Triazole derivatives are characterized using:
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Infrared (IR) Spectroscopy: To identify N–H stretches (≈3,300 cm⁻¹) and C=N vibrations (≈1,600 cm⁻¹) .
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¹H NMR: Peaks for aromatic protons (δ 6.5–8.0 ppm), NH₂ groups (δ ≈5.0 ppm), and triazole protons (δ ≈8.5 ppm) .
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UV-Vis Spectroscopy: Absorption bands in the range of 250–300 nm due to π→π* transitions in the aromatic and triazole systems .
Biological Activities
Table 2: Comparative Bioactivity of Triazole Analogs
| Compound | Target Pathogen | MIC/EC₅₀ | Reference |
|---|---|---|---|
| Clinafloxacin-triazole hybrid | MRSA | 0.25–1 μg/mL | |
| Ciprofloxacin-triazole hybrid | E. coli | 0.046–3.11 μM | |
| 5-(2-Aminothiazol-4-yl)-triazole | S. aureus | 0.5–1 μM |
The fluorophenyl group enhances lipophilicity, improving membrane permeability, while the aniline moiety may facilitate interactions with bacterial enzymes .
Computational and Material Science Insights
Density Functional Theory (DFT) Studies
DFT analyses of triazole derivatives reveal:
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HOMO-LUMO Gaps: Compound 7c (a structural analog) exhibited a low band gap of 4.618 eV, indicating high reactivity .
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NLO Properties: Hyperpolarizability values (β = 6.317 × 10⁻³⁰ esu) suggest potential in optoelectronics .
Molecular Docking
Docking studies of similar compounds into C. albicans CYP51 revealed:
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